REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](O)=[O:7])#[N:2].S(Cl)([Cl:14])=O.CN(C)C=O>C1(C)C=CC=CC=1>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([Cl:14])=[O:7])#[N:2]
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
128 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling of the reaction mixture
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Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
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ADDITION
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Details
|
To the residue, n-hexane was added
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Type
|
DISTILLATION
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Details
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By distilling off the solvent under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C=1C=C(C(=O)Cl)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |